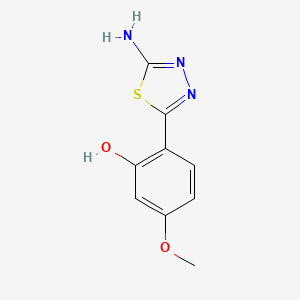![molecular formula C18H30N2O3 B6094719 1-[2-[(2-Methoxyethylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol](/img/structure/B6094719.png)
1-[2-[(2-Methoxyethylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-[(2-Methoxyethylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a phenoxy group, and a methoxyethylamino side chain.
Vorbereitungsmethoden
The synthesis of 1-[2-[(2-Methoxyethylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol typically involves multiple steps, including alkylation, substitution, and reduction reactionsThe final step often involves the addition of the methoxyethylamino side chain under controlled conditions to ensure high yield and purity . Industrial production methods for this compound are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions.
Analyse Chemischer Reaktionen
1-[2-[(2-Methoxyethylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Addition: The methoxyethylamino side chain can participate in addition reactions with electrophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-[2-[(2-Methoxyethylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Wirkmechanismus
The mechanism of action of 1-[2-[(2-Methoxyethylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Vergleich Mit ähnlichen Verbindungen
1-[2-[(2-Methoxyethylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol can be compared to other similar compounds, such as:
1-[2-[(2-Hydroxyethylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol: This compound has a hydroxyethylamino side chain instead of a methoxyethylamino side chain, which can affect its reactivity and biological activity.
1-[2-[(2-Methoxyethylamino)methyl]phenoxy]-3-morpholin-1-ylpropan-2-ol:
These comparisons highlight the unique features of this compound and its potential advantages in various applications.
Eigenschaften
IUPAC Name |
1-[2-[(2-methoxyethylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3/c1-22-12-9-19-13-16-7-3-4-8-18(16)23-15-17(21)14-20-10-5-2-6-11-20/h3-4,7-8,17,19,21H,2,5-6,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNURPUSSBGYQCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC=CC=C1OCC(CN2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-chloro-2-(2,4-dimethylphenyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6094639.png)

![N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-N-methyl-3-(1-methylpyrazol-4-yl)propanamide](/img/structure/B6094648.png)
![ethyl 4-[(3-methoxyphenyl)methyl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine-4-carboxylate](/img/structure/B6094665.png)
![2-chloro-N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl}benzamide](/img/structure/B6094670.png)
![2-(4-hydroxyphenyl)-N'-({1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}methylene)-4-quinolinecarbohydrazide](/img/structure/B6094676.png)
![3-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]-2-naphthamide](/img/structure/B6094678.png)
![2-(2,5-dibromo-3-methyl-6-propan-2-ylphenoxy)-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]acetamide](/img/structure/B6094683.png)
![7-phenyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B6094686.png)
![N-{1-[(4-bromophenyl)amino]-4-(methylsulfanyl)-1-oxobutan-2-yl}benzamide](/img/structure/B6094688.png)
![N-[(5-bromo-2-methoxyphenyl)sulfonyl]alanine](/img/structure/B6094697.png)
![7-(2,3-difluorobenzyl)-2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6094703.png)
![4-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B6094709.png)
![1-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-L-prolinamide](/img/structure/B6094742.png)
